Human Oral Bioavailability: BDMC is 2.57-Fold More Bioavailable Than Curcumin in Meta-Analysis of Clinical Trials
In a 2023 meta-analysis aggregating data from 15 randomized cross-over trials involving 762 healthy human participants, BDMC demonstrated 2.57-fold higher oral bioavailability than curcumin (CUR) [1]. This represents a substantial systemic exposure advantage that may directly influence the feasibility of in vivo studies without requiring specialized delivery vehicles.
| Evidence Dimension | Relative oral bioavailability in humans |
|---|---|
| Target Compound Data | Relative bioavailability ratio (BDMC/CUR) = 2.57 |
| Comparator Or Baseline | Curcumin (CUR): relative bioavailability ratio = 1.00 (reference) |
| Quantified Difference | 2.57-fold higher (95% CI: 1.58–4.16) |
| Conditions | Meta-analysis of 15 randomized cross-over clinical trials; 50 interventions; 762 healthy human participants; random-effects model |
Why This Matters
This directly impacts procurement for in vivo studies: achieving a target plasma concentration with BDMC may require substantially lower oral doses or simpler formulations compared to curcumin, potentially reducing cost and formulation complexity.
- [1] Micol V, et al. Demethoxycurcumin and Bisdemethoxycurcumin Are More Bioavailable than Curcumin: A Meta-Analysis of Randomized Cross-Over Trials in Healthy Humans and an In Vitro Mechanistic Exploration. Proceedings. 2023;91(1):94. View Source
